molecular formula C7H8O4 B15246558 2-(Hydroxymethyl)benzene-1,3,5-triol

2-(Hydroxymethyl)benzene-1,3,5-triol

Cat. No.: B15246558
M. Wt: 156.14 g/mol
InChI Key: ILYLHIDUURURAS-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)benzene-1,3,5-triol, also known as 2-(Hydroxymethyl)phloroglucinol, is an organic compound with the molecular formula C7H8O4. It is a derivative of phloroglucinol, featuring a hydroxymethyl group (-CH2OH) attached to the benzene ring. This compound is part of the trihydroxybenzenes family, which are characterized by three hydroxyl groups (-OH) attached to a benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)benzene-1,3,5-triol can be achieved through various methods. One common approach involves the hydroxymethylation of phloroglucinol. This reaction typically uses formaldehyde as the hydroxymethylating agent under acidic or basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydroxymethylation of phloroglucinol using formaldehyde in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature and pH levels .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. In biological systems, it may exert its effects through the modulation of oxidative stress pathways, acting as an antioxidant. The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2-(hydroxymethyl)benzene-1,3,5-triol

InChI

InChI=1S/C7H8O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,8-11H,3H2

InChI Key

ILYLHIDUURURAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)CO)O)O

Origin of Product

United States

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